molecular formula C26H37N5O5 B8114789 HyNic PEG2 BCN

HyNic PEG2 BCN

Cat. No.: B8114789
M. Wt: 499.6 g/mol
InChI Key: WUZIJQCMBXWWON-UHFFFAOYSA-N
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Description

HyNic PEG2 BCN is a compound that combines a hydrazinonicotinamide (HyNic) moiety with a bicyclo[6.1.0]nonyne (BCN) group through a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HyNic PEG2 BCN involves the conjugation of hydrazinonicotinamide with bicyclo[6.1.0]nonyne through a polyethylene glycol spacer. The reaction typically occurs under mild conditions, ensuring high yield and purity. The hydrazinonicotinamide moiety reacts with aldehyde or ketone groups to form a reversible hydrazone linker, while the bicyclo[6.1.0]nonyne group participates in strain-promoted alkyne-azide cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes purification steps such as chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

HyNic PEG2 BCN undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of HyNic PEG2 BCN involves its ability to form stable linkages with biomolecules through hydrazone formation and strain-promoted alkyne-azide cycloaddition. The hydrazinonicotinamide moiety targets carbonyl groups, while the bicyclo[6.1.0]nonyne group reacts with azide groups, enabling efficient bioconjugation and labeling .

Properties

IUPAC Name

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5/c1-19(2)30-31-24-10-9-20(17-29-24)25(32)27-11-13-34-15-16-35-14-12-28-26(33)36-18-23-21-7-5-3-4-6-8-22(21)23/h9-10,17,21-23H,5-8,11-16,18H2,1-2H3,(H,27,32)(H,28,33)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZIJQCMBXWWON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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